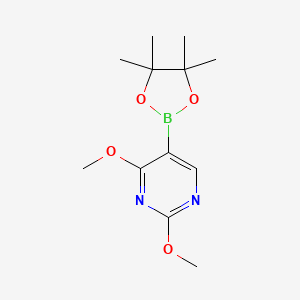![molecular formula C7H4Cl2N2S B1316403 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine CAS No. 35265-82-8](/img/structure/B1316403.png)
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Übersicht
Beschreibung
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Biological Research: The compound and its derivatives are studied for their potential antiviral, antibacterial, and antifungal activities.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other electronic materials.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
While the specific mechanism of action for 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is not explicitly stated, pyrimidines in general have been known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cAMP-phosphodiesterase, an enzyme involved in the regulation of intracellular levels of cyclic AMP (cAMP). By inhibiting this enzyme, this compound can modulate various cellular processes that are dependent on cAMP signaling . Additionally, this compound has been shown to enhance the bio-synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the levels of cAMP, which in turn affects gene expression and cellular metabolism. This compound has been observed to prevent the absorption of vascular and blood cells, thereby supporting adenosine inhibition of thrombocytopenia . Furthermore, it strengthens the anti-aggregation activity of PGI2, contributing to its role in reducing pulmonary hypertension .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cAMP-phosphodiesterase, thereby increasing intracellular cAMP levels. This elevation in cAMP leads to the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in gene expression and metabolic regulation . The compound’s ability to enhance PGI2 bio-synthesis further underscores its role in modulating vascular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. The compound is stable under inert atmosphere and dark conditions at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on cAMP-phosphodiesterase and continues to support PGI2 bio-synthesis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP-phosphodiesterase and enhances PGI2 bio-synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential disruption of normal cellular functions and metabolic processes . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cAMP levels and PGI2 bio-synthesis. It interacts with enzymes such as cAMP-phosphodiesterase and protein kinase A, influencing metabolic flux and metabolite levels . The compound’s role in enhancing PGI2 bio-synthesis also implicates it in pathways related to vascular function and platelet aggregation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound can effectively interact with its target enzymes and proteins, thereby modulating cellular processes at the molecular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with 2-methylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,2-d]pyrimidine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
- 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
- 2,4-Dichloropyrido[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the thieno[3,2-d]pyrimidine ring This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
IUPAC Name |
2,4-dichloro-6-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKZDOFEASCBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508127 | |
| Record name | 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35265-82-8 | |
| Record name | 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)



